molecular formula C9H10O B6244870 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one CAS No. 172908-28-0

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one

Cat. No.: B6244870
CAS No.: 172908-28-0
M. Wt: 134.2
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Description

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is characterized by a cyclohexene ring substituted with a prop-2-yn-1-yl group and a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion . Another method involves the reaction of cyclohexene with 1-propene under suitable conditions, followed by an alkylation reaction with a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the prop-2-yn-1-yl group can undergo cycloaddition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a prop-2-yn-1-yl group and a ketone functional group on the cyclohexene ring. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

172908-28-0

Molecular Formula

C9H10O

Molecular Weight

134.2

Purity

95

Origin of Product

United States

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